

# Physicochemical Properties of Substituted 1,2,3-Thiadiazoles: An In-depth Technical Guide

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## Compound of Interest

Compound Name: 4-(4-Methoxyphenyl)-1,2,3-Thiadiazol-5-Amine

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of substituted 1,2,3-thiadiazoles, a class of heterocyclic compounds of significant interest in medicinal chemistry, agriculture, and materials science.<sup>[1][2]</sup> This document summarizes key quantitative data, details experimental protocols for synthesis and characterization, and visualizes important synthetic and analytical workflows.

## Core Physicochemical and Spectroscopic Data

The physicochemical properties of 1,2,3-thiadiazole derivatives are crucial for their application, influencing factors such as solubility, membrane permeability, and interaction with biological targets. The parent 1,2,3-thiadiazole is a thermally stable, yellow-colored liquid with a boiling point of 157°C, and it is soluble in water and most organic solvents.<sup>[2]</sup>

## Physical Properties

Quantitative data for substituted derivatives are summarized below.

Compound	Melting Point (°C)	Boiling Point (°C)	Reference
1,2,3-Thiadiazole (unsubstituted)	-	157	[2]
Methyl pyrrolo[2,3-d] [1][3][4]thiadiazole-6- carboxylate	152-154	-	[5]

## Spectroscopic Data

Structural elucidation of 1,2,3-thiadiazole derivatives relies heavily on spectroscopic techniques.[3]

### 1.2.1. UV-Vis Spectroscopy

Ultraviolet-visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule.[3] 1,2,3-Thiadiazole derivatives typically show absorption bands from  $\pi \rightarrow \pi^*$  transitions, with the maximum absorption ( $\lambda_{\text{max}}$ ) being sensitive to substituents and the solvent.[3]

Compound	Solvent	$\lambda_{\text{max}}$ (nm)	Reference
4-Phenyl-1,2,3-thiadiazole	Not Specified	296	[3]
4,5-dicarbomethoxy-1,2,3-thiadiazole	Acetonitrile	266	[3]

### 1.2.2. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify functional groups based on their characteristic vibrational frequencies.[3]

Compound	Key Vibrational Frequencies (cm <sup>-1</sup> )	Assignment	Reference
4-Phenyl-1,2,3-thiadiazole	~3100-3000, ~1600, ~1450, ~1070, ~760, ~690	C-H (aromatic), C=C, C-N, S-N, C-H (bend)	[3]
1,2,3-Thiadiazole Ring	~1400-1450, ~1200-1250, ~1000-1050	Ring stretching, C-N stretching, N-N stretching	[3]

### 1.2.3. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for determining the carbon-hydrogen framework.[3]

Compound	Nucleus	Chemical Shift ( $\delta$ , ppm)	Reference
Methyl pyrrolo[2,3-d][1][3][4]thiadiazole-6-carboxylate	<sup>1</sup> H NMR (CDCl <sub>3</sub> )	8.38 (s, 1H, H-5), 4.24 (s, 3H, N1-COOCH <sub>3</sub> ), 3.95 (s, 3H, C6-COOCH <sub>3</sub> )	[5]
Methyl pyrrolo[2,3-d][1][3][4]thiadiazole-6-carboxylate	<sup>13</sup> C NMR (CDCl <sub>3</sub> )	161.8, 157.9, 148.6, 134.2, 133.8, 110.8, 55.6, 52.4	[5]

### 1.2.4. Lipophilicity (LogP) and Acidity (pKa)

Lipophilicity, often expressed as the logarithm of the partition coefficient (LogP), and the acid dissociation constant (pKa) are critical parameters in drug development. While extensive data for specific 1,2,3-thiadiazole derivatives are not readily available in the literature, general experimental and computational methods are used for their determination.

- LogP: The octanol-water partition coefficient is a standard measure of lipophilicity.[6] It can be determined experimentally using methods like the shake-flask method or more commonly through chromatographic techniques such as RP-HPLC.[7] Computational methods, which

can be substructure-based or whole-molecule-based, are also widely used for prediction.[\[8\]](#)  
[\[9\]](#)

- pKa: The pKa value indicates the strength of an acid or base. It is typically determined experimentally using potentiometric or spectrophotometric titrations in various solvent systems.[\[10\]](#)[\[11\]](#)

## Experimental Protocols

Detailed methodologies for the synthesis and characterization of 1,2,3-thiadiazoles are provided below.

### Synthesis: Hurd-Mori Reaction for 4-phenyl-1,2,3-thiadiazole

The Hurd-Mori synthesis is a widely used and efficient method for preparing 1,2,3-thiadiazoles from hydrazone derivatives and thionyl chloride (SOCl<sub>2</sub>).[\[4\]](#)[\[12\]](#)

#### Step 1: Synthesis of Acetophenone Semicarbazone[\[12\]](#)

- Dissolve semicarbazide hydrochloride (1.12 g, 10 mmol) and sodium acetate (1.64 g, 20 mmol) in water (10 mL) in a round-bottom flask.
- Add a solution of acetophenone (1.20 g, 10 mmol) in ethanol (10 mL) to the flask.
- Reflux the mixture for 1-2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
- After completion, cool the mixture in an ice bath to precipitate the product.
- Collect the solid by filtration, wash with cold water, and dry to yield acetophenone semicarbazone.

#### Step 2: Cyclization to 4-phenyl-1,2,3-thiadiazole[\[12\]](#)

- Suspend the dried acetophenone semicarbazone (e.g., 1.77 g, 10 mmol) in a suitable solvent like dichloromethane (20 mL) and cool the mixture in an ice bath.

- Slowly add thionyl chloride (1.4 mL, 19 mmol) to the cooled suspension with constant stirring in a well-ventilated fume hood. Caution: Thionyl chloride is corrosive and reacts violently with water.
- After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 2-4 hours, monitoring by TLC.
- Upon completion, carefully pour the reaction mixture onto crushed ice to quench the excess thionyl chloride.
- Separate the organic layer and extract the aqueous layer with dichloromethane.
- Combine the organic layers, wash with saturated sodium bicarbonate solution and then with brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate eluent system) to afford pure 4-phenyl-1,2,3-thiadiazole.

## Spectroscopic Characterization Protocols

### 2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy<sup>[3]</sup>

- Objective: To determine the carbon-hydrogen framework.
- Methodology:
  - Sample Preparation: Dissolve 5-10 mg of the purified derivative in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl<sub>3</sub>, DMSO-d<sub>6</sub>) in an NMR tube.
  - <sup>1</sup>H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Typical parameters include a spectral width of 0-12 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.
  - <sup>13</sup>C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. A larger number of scans is usually required compared to <sup>1</sup>H NMR.

- Data Analysis: Process the raw data (Fourier transformation, phase correction). Integrate  $^1\text{H}$  NMR signals to determine proton ratios and analyze chemical shifts and coupling constants for structural assignment.

#### 2.2.2. Infrared (IR) Spectroscopy[3]

- Objective: To identify functional groups.
- Methodology:
  - Sample Preparation: Prepare the sample as a KBr pellet (for solids) or a thin film on a salt plate (for liquids/oils).
  - Acquisition: Acquire the spectrum, typically in the range of  $4000\text{--}400\text{ cm}^{-1}$ .
  - Data Analysis: Identify characteristic absorption bands and assign them to corresponding functional groups and bond vibrations.

#### 2.2.3. UV-Vis Spectroscopy[3]

- Objective: To study electronic transitions.
- Methodology:
  - Sample Preparation: Prepare a dilute solution of the sample in a suitable UV-grade solvent (e.g., ethanol, acetonitrile) to yield an absorbance between 0.1-1.0.[3]
  - Acquisition: Use a dual-beam UV-Vis spectrophotometer. Use a quartz cuvette with the pure solvent as a reference and scan the sample over a typical range of 200-400 nm.
  - Data Analysis: Identify the wavelength of maximum absorbance ( $\lambda_{\text{max}}$ ).

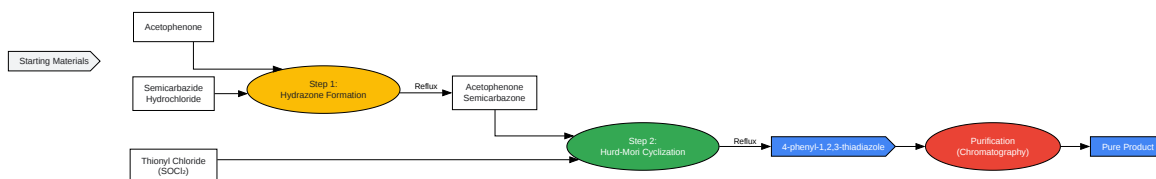
#### 2.2.4. Mass Spectrometry (MS)[3]

- Objective: To determine the molecular weight and fragmentation pattern.
- Methodology:

- Sample Introduction: Introduce the sample into the mass spectrometer via a suitable ionization method (e.g., Electrospray Ionization - ESI).
- Analysis: The dominant fragmentation of protonated 1,2,3-thiadiazoles involves the loss of  $N_2$ , which can be diagnostic.[13]
- Data Analysis: Determine the molecular weight from the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

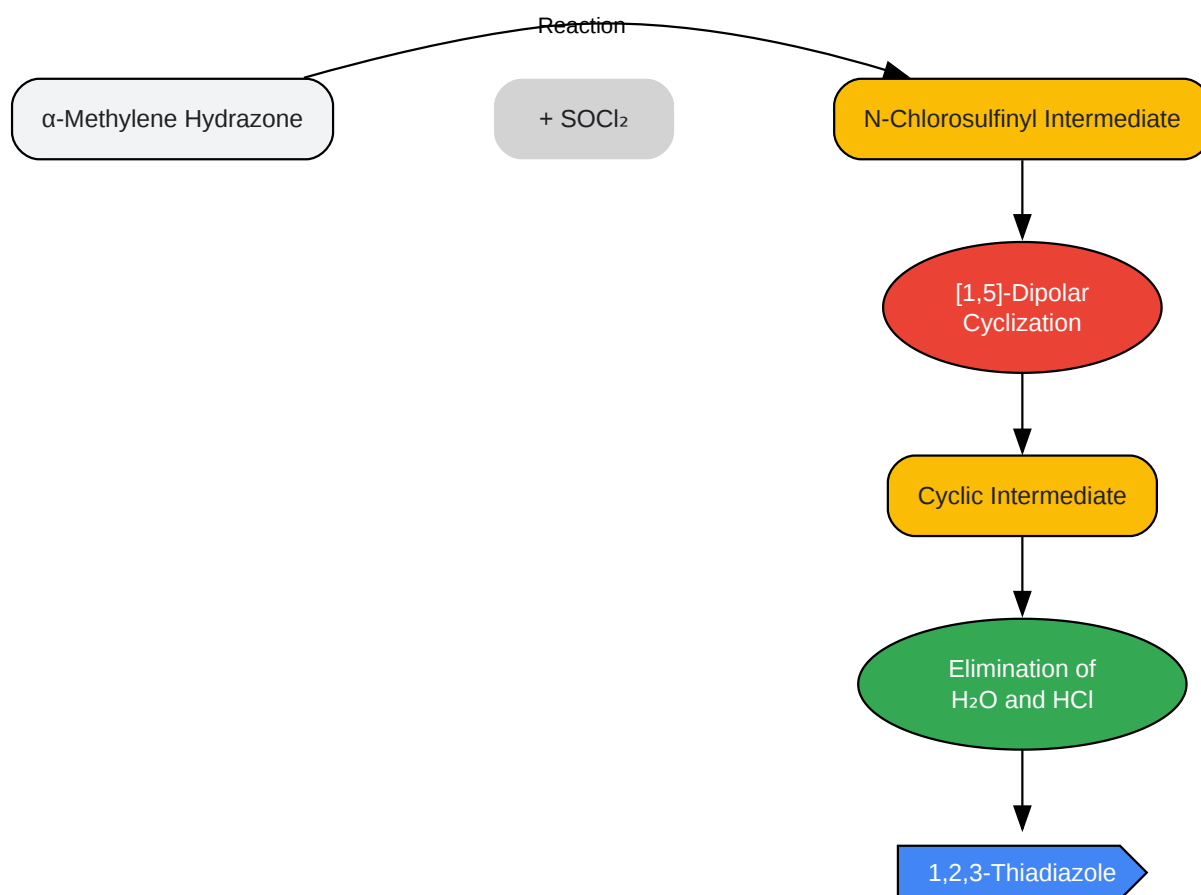
## Key Workflows and Mechanisms

Visual representations of key experimental and logical processes provide clarity for complex procedures.



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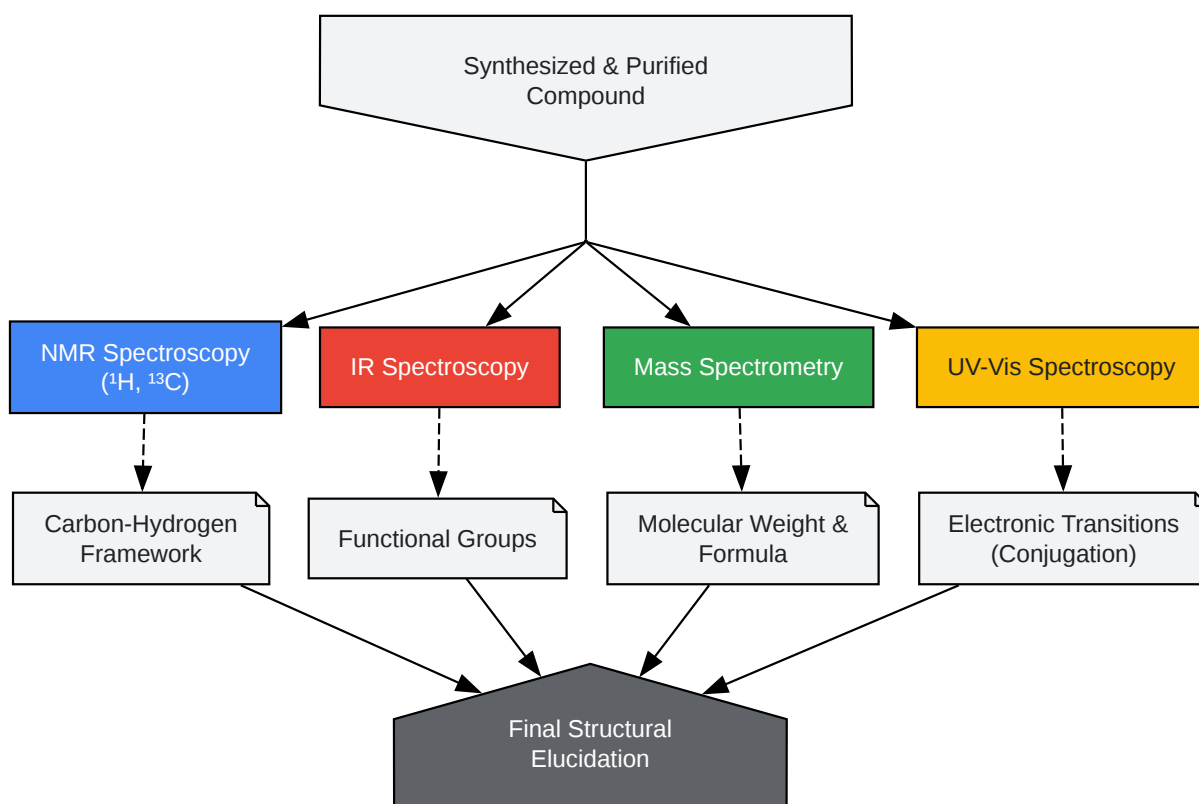
Caption: Synthetic workflow for 4-phenyl-1,2,3-thiadiazole via the Hurd-Mori reaction.



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Caption: Proposed mechanism for the Hurd-Mori 1,2,3-thiadiazole synthesis.



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Caption: Integrated workflow for the structural elucidation of 1,2,3-thiadiazole derivatives.

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